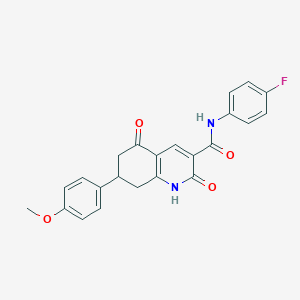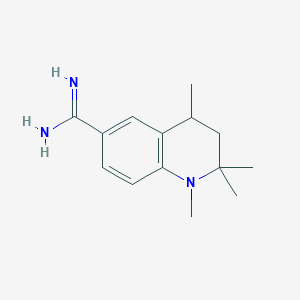![molecular formula C22H23N3O4 B11033400 9-ethoxy-5,5,7-trimethyl-3-(3-nitrophenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one](/img/structure/B11033400.png)
9-ethoxy-5,5,7-trimethyl-3-(3-nitrophenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-ethoxy-5,5,7-trimethyl-3-(3-nitrophenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethoxy-5,5,7-trimethyl-3-(3-nitrophenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one typically involves multi-step organic reactions
Formation of Quinazolinone Core: The quinazolinone core can be synthesized via the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using ethyl iodide and a strong base like sodium hydride.
Addition of Trimethyl Groups: The trimethyl groups are typically added via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Attachment of Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction using concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups, leading to the formation of aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group under conditions such as catalytic hydrogenation or using reducing agents like tin(II) chloride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride, or sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products
Oxidation: Formation of carboxylic acids, aldehydes, or ketones.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. These activities can be explored through in vitro and in vivo studies.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s structure allows for interactions with various biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism of action of 9-ethoxy-5,5,7-trimethyl-3-(3-nitrophenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The nitrophenyl group can participate in electron transfer reactions, while the quinazolinone core can interact with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
9-ethoxy-5,5,7-trimethyl-3-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one: Similar structure but lacks the nitro group, which may result in different reactivity and biological activity.
9-methoxy-5,5,7-trimethyl-3-(3-nitrophenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one: Similar structure but with a methoxy group instead of an ethoxy group, potentially affecting its solubility and reactivity.
9-ethoxy-5,5,7-trimethyl-3-(4-nitrophenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one: Similar structure but with the nitro group in a different position, which may influence its chemical and biological properties.
Uniqueness
The presence of the ethoxy group, trimethyl groups, and the nitrophenyl group in specific positions gives 9-ethoxy-5,5,7-trimethyl-3-(3-nitrophenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one unique chemical and biological properties. These features can influence its reactivity, solubility, and interactions with biological targets, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C22H23N3O4 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
7-ethoxy-10,12,12-trimethyl-2-(3-nitrophenyl)-1,3-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13),10-tetraen-4-one |
InChI |
InChI=1S/C22H23N3O4/c1-5-29-16-10-17-13(2)12-22(3,4)24-19(17)18(11-16)21(26)23-20(24)14-7-6-8-15(9-14)25(27)28/h6-12,20H,5H2,1-4H3,(H,23,26) |
InChI Key |
ZVQCPGLXGAIPKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C3C(=C1)C(=O)NC(N3C(C=C2C)(C)C)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-chlorophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11033323.png)
![N-[5-(3,4-dimethoxyphenethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide](/img/structure/B11033333.png)
![N-[amino-[(6-ethoxy-4-methylquinazolin-2-yl)amino]methylidene]phenothiazine-10-carboxamide](/img/structure/B11033335.png)
![Tetramethyl 6'-[(3,4-dichlorophenyl)carbamoyl]-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11033346.png)
![2-methyl-N-(4-methylphenyl)-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11033347.png)
![5-(Prop-2-yn-1-ylsulfanyl)-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11033354.png)

![6-methyl-9-phenylimidazo[1,2-b]indeno[2,1-f][1,2,4]triazepin-5(7H)-one](/img/structure/B11033365.png)

![2,5-dimethyl-7-(2-morpholin-4-ylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11033372.png)
![(1Z)-8-ethyl-4,4-dimethyl-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11033383.png)

![N-[2-(butan-2-yl)phenyl]-3-ethoxypropanamide](/img/structure/B11033394.png)
![1-(3,4-dichlorophenyl)-3-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(phenylsulfanyl)phenyl]amino}methylidene]urea](/img/structure/B11033408.png)
